N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
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Overview
Description
“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide” is a complex organic compound. It contains a benzothiophene moiety, which is a polycyclic aromatic compound that consists of a benzene ring fused to a thiophene ring . This compound also contains a difluorobenzamide group, which is a benzamide derivative with two fluorine atoms attached to the benzene ring.
Synthesis Analysis
The synthesis of benzothiophene derivatives can be achieved through various methods such as the Suzuki-Miyaura reaction . A one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide” would depend on its exact molecular structure. Benzothiophene derivatives generally have high photo-reaction efficiency and strong fatigue resistance .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of benzo[b]thiophene derivatives, including those related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide, often involves innovative approaches to incorporate functional groups that may enhance biological activity. One method for synthesizing 2-aryl-3-substituted benzo[b]thiophenes directly from the benzo[b]thiophene core utilizes an aromatic nucleophilic substitution reaction and Heck-type coupling. This methodology yields derivatives with potential biological activities, showcasing the chemical versatility and functionalization capacity of the benzo[b]thiophene scaffold (David et al., 2005).
Potential Biological Activities
Compounds bearing the benzo[b]thiophene moiety, including variations such as N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide, have been explored for their potential biological activities. For instance, derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide, which share structural similarities with the compound , have shown inhibitory activity against histone deacetylases (HDACs). These activities suggest potential therapeutic applications in cancer treatment, as demonstrated by their antiproliferative activity against various cancer cell lines (Jiao et al., 2009).
Structural Characteristics and Applications
The structural analysis and characterization of benzo[b]thiophene derivatives provide insights into their potential applications in drug design and development. The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides has revealed variations in molecular conformations and supramolecular aggregation modes. These findings underscore the importance of structural characteristics in dictating the biological activities and interactions of such compounds (Sagar et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c18-13-6-5-10(7-14(13)19)17(22)20-8-15(21)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,21H,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWLAFOFTZDPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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